Cas no 88000-67-3 (Carbamic acid, benzoyl-, 1,1-dimethylethyl ester)

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester structure
88000-67-3 structure
اسم المنتج:Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
كاس عدد:88000-67-3
وسط:C12H15NO3
ميغاواط:221.252403497696
CID:648902
PubChem ID:13203866

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
    • tert-butyl N-benzoylcarbamate
    • 1,1-Dimethylethyl N-benzoylcarbamate (ACI)
    • Carbamic acid, benzoyl-, 1,1-dimethylethyl ester (9CI)
    • Carbamic acid, benzoyl-, tert-butyl ester (6CI)
    • N-(tert-Butoxycarbonyl)benzamide
    • tert-Butyl benzoylcarbamate
    • N-boc-benzamide
    • DTXSID30527371
    • E81820
    • tert-butylbenzoylcarbamate
    • CS-0145143
    • SCHEMBL21584892
    • AS-81790
    • 88000-67-3
    • نواة داخلي: 1S/C12H15NO3/c1-12(2,3)16-11(15)13-10(14)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,13,14,15)
    • مفتاح Inchi: GWHAAIDHDCOFOC-UHFFFAOYSA-N
    • ابتسامات: O=C(NC(C1C=CC=CC=1)=O)OC(C)(C)C

حساب السمة

  • نوعية دقيقة: 221.10519334g/mol
  • النظائر كتلة واحدة: 221.10519334g/mol
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 16
  • تدوير ملزمة العد: 3
  • تعقيدات: 262
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 2.4
  • طوبولوجي سطح القطب: 55.4Ų

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1215783-100mg
tert-Butyl N-BenzoylcarbaMate
88000-67-3 97%
100mg
¥73.00 2024-04-27
eNovation Chemicals LLC
Y1243399-100mg
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 97%
100mg
$170 2023-05-17
Aaron
AR004L75-500mg
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 95%
500mg
$47.00 2025-02-11
A2B Chem LLC
AC12997-100mg
tert-Butyl benzoylcarbamate
88000-67-3 97%
100mg
$59.00 2023-12-29
eNovation Chemicals LLC
Y1243399-1g
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 97%
1g
$130 2024-06-07
eNovation Chemicals LLC
Y1243399-250mg
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 97%
250mg
$75 2025-02-26
eNovation Chemicals LLC
Y1243399-500mg
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 97%
500mg
$95 2025-02-26
eNovation Chemicals LLC
Y1243399-100mg
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 97%
100mg
$60 2025-02-26
eNovation Chemicals LLC
Y1243399-1g
Carbamic acid, benzoyl-, 1,1-dimethylethyl ester
88000-67-3 97%
1g
$140 2025-02-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1215783-1g
tert-Butyl N-BenzoylcarbaMate
88000-67-3 97%
1g
¥685.00 2024-04-27

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  10 min, < -20 °C; 10 min, < -20 °C; 18 h, rt
المراجع
Metal-free stereoselective synthesis of (E)- and (Z)-N-monosubstituted β-aminoacrylates via condensation reactions of carbamates
Pollack, Scott R. ; et al, Journal of Organic Chemistry, 2021, 86(17), 11748-11762

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Sodium cyanide Solvents: Dimethylformamide ;  120 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
المراجع
Formation of Amides from Imines via Cyanide-Mediated Metal-Free Aerobic Oxidation
Seo, Hong-Ahn; et al, Journal of Organic Chemistry, 2015, 80(24), 11993-11998

طريقة الإنتاج 3

رد فعل الشرط
1.1 Catalysts: Silica
المراجع
Oxidation of organic compounds by zinc permanganate
Wolfe, Saul; et al, Journal of the American Chemical Society, 1983, 105(26), 7755-7

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
2.1 Solvents: Acetonitrile ;  3 h, 30 °C
المراجع
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

طريقة الإنتاج 5

رد فعل الشرط
1.1 Solvents: Acetonitrile ;  12 h, 30 °C
2.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
3.1 Solvents: Acetonitrile ;  3 h, 30 °C
المراجع
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ;  3 h, rt
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) ;  1 h, rt
المراجع
Direct Aldimine Oxidative Reaction: A General Approach toward Amides
Liu, Qing-Peng; et al, Asian Journal of Organic Chemistry, 2023, 12(3),

طريقة الإنتاج 7

رد فعل الشرط
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
المراجع
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Sodium cyanide ,  Potassium carbonate Solvents: Dimethylformamide ;  60 °C
1.2 Reagents: Sodium cyanide Solvents: Dimethylformamide ;  120 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  10 min, rt
المراجع
Formation of Amides from Imines via Cyanide-Mediated Metal-Free Aerobic Oxidation
Seo, Hong-Ahn; et al, Journal of Organic Chemistry, 2015, 80(24), 11993-11998

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: 1,1,3,3-Tetramethylguanidine ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  rt; 6 h, rt
المراجع
Metal-Free Synthesis of Imido Derivatives by Direct Oxidation of α-Amido Sulfones
Martinelli, Fabio; et al, European Journal of Organic Chemistry, 2010, (26), 5085-5089

طريقة الإنتاج 10

رد فعل الشرط
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  15 h, rt
المراجع
Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity
Wybon, Clarence C. D. ; et al, ACS Catalysis, 2018, 8(1), 203-218

طريقة الإنتاج 11

رد فعل الشرط
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
2.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
3.1 Catalysts: Triethylborane ,  Benzoyl chloride Solvents: Acetonitrile ;  6 h, 30 °C
المراجع
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: 2-Chloroanthraquinone Solvents: Ethyl acetate ;  30 h, rt
المراجع
2-Chloroanthraquinone-catalyzed aerobic photo-oxidative synthesis of diacylamines from benzylamides
Itoh, Izuho; et al, Tetrahedron Letters, 2014, 55(20), 3160-3162

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Cesium carbonate ,  Oxygen ,  Sodium borohydride Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  rt → 40 °C; 40 h, 40 °C
1.2 Reagents: Water
المراجع
A General Method for Photocatalytic Decarboxylative Hydroxylation of Carboxylic Acids
Khan, Shah Nawaz; et al, Journal of Organic Chemistry, 2020, 85(7), 5019-5026

طريقة الإنتاج 14

رد فعل الشرط
1.1 Solvents: 1,2-Dichloroethane ;  0 °C; 0 °C → 60 °C; 1 h, 60 °C; 60 °C → 0 °C
1.2 Solvents: 1,2-Dichloroethane ;  2 h, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C
المراجع
Asymmetric Auto-Tandem Catalysis with a Planar-Chiral Ruthenium Complex: Sequential Allylic Amidation and Atom-Transfer Radical Cyclization
Kanbayashi, Naoya; et al, Angewandte Chemie, 2013, 52(18), 4897-4901

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  rt → 40 °C; 40 h, 40 °C
المراجع
Decarboxylative Oxidation of Carboxylic Acids Using Photocatalysis and Copper Catalysis
Zaman, Muhammad Kashif; et al, Synlett, 2023, 34(17), 2029-2033

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Sodium periodate ,  Ruthenium dioxide Solvents: Ethyl acetate ,  Water
المراجع
A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines
Tanaka, Kenichi; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt → 0 °C; 0 °C; 10 min, 0 °C
1.2 overnight, rt
المراجع
A reversible safety-catch method for the hydrogenolysis of N-benzyl moieties
Johnson, David C.; et al, Tetrahedron Letters, 2004, 45(46), 8483-8487

طريقة الإنتاج 18

رد فعل الشرط
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
2.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
3.1 Solvents: Acetonitrile ;  3 h, 30 °C
المراجع
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

طريقة الإنتاج 19

رد فعل الشرط
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
المراجع
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, 25 °C
2.1 Solvents: Ethyl acetate ;  12 h, 30 °C
المراجع
N-Chloro-N-sodio-carbamates as a Practical Amidating Reagent for Scalable and Sustainable Amidation of Aldehydes under Visible Light
Jeon, Hyun Ji; et al, Organic Process Research & Development, 2021, 25(5), 1176-1183

طريقة الإنتاج 21

رد فعل الشرط
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
المراجع
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Oxygen Catalysts: Cupric acetate ,  2,9-Dimethyl-1,10-phenanthroline Solvents: Acetonitrile ,  Water ;  24 h, 30 °C
المراجع
Copper(II)-photocatalyzed decarboxylative oxygenation of carboxylic acids
Reichle, Alexander; et al, Chemical Communications (Cambridge, 2022, 58(28), 4456-4459

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  -78 °C; overnight, -78 °C → rt
1.2 Reagents: Hydrochloric acid ,  Ammonium chloride Solvents: Water ;  < pH 4, rt
المراجع
Cooperative carbene photocatalysis for β-amino ester synthesis
Tanaka, Nao; et al, ChemRxiv, 2023, 1, 1-8

طريقة الإنتاج 24

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Sodium periodate ,  Ruthenium dioxide Solvents: Ethyl acetate ,  Water
المراجع
A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines
Tanaka, Kenichi; et al, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

طريقة الإنتاج 25

رد فعل الشرط
1.1 Reagents: Benzaldehyde Solvents: 2,2,2-Trifluoroethanol ;  12 h, 30 °C
2.1 Reagents: Trichloroisocyanuric acid Solvents: Methanol ;  1 h, rt
2.2 Reagents: Sodium hydroxide Solvents: Methanol ;  rt → 0 °C; 30 min, rt
3.1 Catalysts: Triethylborane ,  Benzoyl chloride Solvents: Acetonitrile ;  6 h, 30 °C
المراجع
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

طريقة الإنتاج 26

رد فعل الشرط
1.1 Solvents: Acetonitrile ;  3 h, 30 °C
المراجع
Controlled Relay Process to Access N-Centered Radicals for Catalyst-free Amidation of Aldehydes under Visible Light
Lee, Wongyu; et al, Chem, 2021, 7(2), 495-508

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester Raw materials

Carbamic acid, benzoyl-, 1,1-dimethylethyl ester Preparation Products

الموردين الموصى بهم
Jincang Pharmaceutical (Shanghai) Co., LTD.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Shanghai Xinsi New Materials Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Xinsi New Materials Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Heyuan Broad Spectrum Biotechnology Co., Ltd
钜澜化工科技(青岛)有限公司
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
钜澜化工科技(青岛)有限公司